盐酸二氟沙星 D3(甲基 D3)

描述

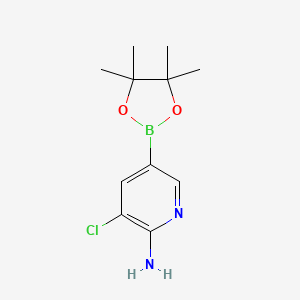

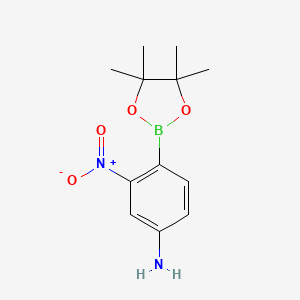

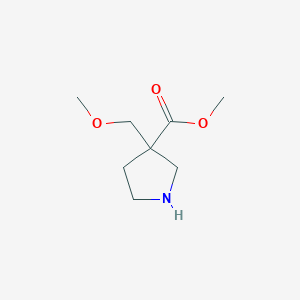

Difloxacin D3 Hydrochloride, also known as methyl D3, is a labelled Difloxacin hydrochloride . Difloxacin is a fluoroquinolone antibiotic commonly used in veterinary medicine .

Synthesis Analysis

The synthesis of Difloxacin involves several steps. The starting materials ethyl 2,4,5-trifluorobenzoylacetate, [formyl-13C]-triethyl orthoformate, and [15N]-4-fluoroaniline are reacted to form an intermediate compound . This intermediate is then cyclized and the resulting compound is reacted with 1-methylpiperazine to form Difloxacin .

Molecular Structure Analysis

The molecular formula of Difloxacin D3 Hydrochloride is C21D3H16F2N3O3 . It has a molecular weight of 402.4 .

Physical And Chemical Properties Analysis

Difloxacin D3 Hydrochloride is a solid substance . It has a molecular weight of 492.92 .

科学研究应用

环境影响和土壤微生物群落

土壤细菌群落对二氟沙星处理猪粪便的反应:一项研究分析了二氟沙星 (DIF) 处理的猪粪便对土壤细菌群落的影响。DIF-粪便的使用显着改变了土壤中的细菌组成,并增加了某些抗性基因的丰度。该研究突出了兽用抗生素对土壤微生物生态系统的影响 (Jechalke 等人,2014 年)。

二氟沙星污染粪便对土壤微生物功能的影响:评估 DIF 尖峰粪便对土壤微生物群落影响的研究发现,DIF 可以影响微生物生物量、土壤呼吸和其他功能,其影响在施用后长达一个月内仍然可见。这项研究强调了二氟沙星在农业中使用对环境的影响 (Kotzerke 等人,2011 年)。

抗生素降解和光解

合成材料对盐酸沙雷氟沙星的降解:一项研究探索了用于治疗动物中各种细菌感染的盐酸二氟沙星的光降解,发现 BiVO4 等合成材料可以降解这些抗生素,为减少兽用抗生素对环境的污染提供了一种潜在的方法 (Zhang 等人,2021 年)。

二氟沙星在水体系中的光解:对二氟沙星在水中的光降解的研究确定了影响其降解速率的各种因素,例如 pH 值和腐殖质的存在。这项研究对于了解二氟沙星和相关抗生素的环境归宿具有重要意义 (Prabhakaran 等人,2009 年)。

兽医学和水产养殖应用

二氟沙星在鲫鱼中的药代动力学:一项关于二氟沙星在鲫鱼中口服给药后的药代动力学的研究,提供了该药物在水生动物中的行为的见解,这对于其在水产养殖中的使用非常重要。研究发现,水温显着影响药物的药代动力学,影响其在养鱼中的使用 (Ding 等人,2006 年)。

分析方法

二氟沙星及其杂质的分析:一项研究开发了一种高效液相色谱法,用于分离和测定二氟沙星及其杂质,证明了其在质量保证和监测二氟沙星合成的适用性 (Rao & Nagaraju,2004 年)。

作用机制

Target of Action

Difloxacin-d3, also known as Difloxacin D3 hydrochloride (methyl D3), is a synthetic fluoroquinolone used in veterinary medicine . The primary target of Difloxacin-d3 is the bacterial enzyme DNA gyrase, also known as Topoisomerase II . This enzyme is essential for major DNA functions such as replication, transcription, and recombination .

Mode of Action

The primary mode of action of Difloxacin-d3 involves interaction with DNA gyrase . Difloxacin-d3 inhibits DNA gyrase, an enzyme required for negative supercoiling during DNA replication . This interaction interferes with the maintenance and synthesis of bacterial DNA, leading to cell death due to the inability of bacteria to maintain the DNA superhelical structure .

Biochemical Pathways

The inhibition of DNA gyrase by Difloxacin-d3 affects the DNA replication process, a critical biochemical pathway in bacterial cells . This disruption of DNA replication leads to cell death, exerting a bactericidal effect .

Pharmacokinetics

Difloxacin-d3 is rapidly and almost completely absorbed after oral administration . Approximately 50% of the drug is bound to circulating plasma proteins . It is primarily metabolized by the liver through glucuronidation and secreted in the bile . The drug can also be reabsorbed with the bile .

Result of Action

The result of Difloxacin-d3’s action is the death of bacterial cells . By inhibiting DNA gyrase, Difloxacin-d3 prevents the bacteria from maintaining and synthesizing their DNA, leading to cell death . This makes Difloxacin-d3 a potent antibacterial agent with a broad bactericidal spectrum .

Action Environment

The action of Difloxacin-d3 can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the pH of the environment, the presence of other substances in the body, and the health status of the organism . .

属性

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGBGLSDVIOHL-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173021-89-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)